1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its potential biological activity and utility in synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid are protein phosphatases, specifically PP1 and PP2A . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .
Mode of Action
The compound inhibits protein phosphatases through its 7-oxa ethereal bridge and endo-dicarboxylic anhydride unit . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The compound affects the biochemical pathways involved in T-cell activation and cell proliferation. By inhibiting protein phosphatases, it modulates cellular transduction events
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein phosphatases, leading to changes in T-cell activation and cell proliferation . This can have significant effects on immune response and cellular growth.
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like alkyl halides or sulfonates.
Ring-Opening Reactions: Acidic or basic conditions can induce the cleavage of the oxabicyclic ring, leading to the formation of linear or branched products.
Scientific Research Applications
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Similar in structure but lacks the carboxylic acid group, affecting its reactivity and applications.
1,4-Cineole: Another bicyclic ether with different substituents, used primarily in fragrances and flavorings.
Norcantharidin: A bicyclic compound with notable anticancer properties, differing in its functional groups and biological activity.
These comparisons highlight the unique features of this compound, particularly its carboxylic acid functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYNJRJQVQSMHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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